![molecular formula C7H6Cl2S B2856778 2,5-Dichloro-4-methylbenzenethiol CAS No. 1033774-69-4](/img/structure/B2856778.png)
2,5-Dichloro-4-methylbenzenethiol
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Overview
Description
2,5-Dichloro-4-methylbenzenethiol is a chemical compound with the formula C6H4Cl2S . It is also known by other names such as Thiophenol, 2,5-dichloro-; 2,5-Dichlorobenzenethiol; 2,5-Dichlorothiophenol .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-methylbenzenethiol consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 1 sulfur atom . The molecular weight is 179.067 Da .Scientific Research Applications
Synthesis of Complex Molecules
A study by Wöhrle et al. (1993) details a method for synthesizing 4,5-disubstituted 1,2-dicyanobenzenes and 2,3,9,10,16,17,23,24-octasubstituted phthalocyanines starting from benzenedicarboxylic acid derivatives. The reactions with phenols and thiophenols, including compounds similar to 2,5-Dichloro-4-methylbenzenethiol, lead to the formation of bis(phenylthio)-1,2-dicyanobenzenes, which are precursors to octasubstituted phthalocyanines, demonstrating the compound's utility in complex molecule synthesis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Material Science Applications
Montanari, Paradisi, and Scorrano (1999) explored the reactivity of nitrosobenzenes with thiols in alcoholic media, highlighting the formation of various stable products including azoxybenzenes and anilines. The detailed reaction mechanisms underscore the potential of 2,5-Dichloro-4-methylbenzenethiol in material science, particularly in the development of novel materials through the manipulation of nitrosobenzene derivatives (Montanari, Paradisi, & Scorrano, 1999).
Organic Chemistry and Catalysis
In the realm of organic chemistry, Rathore and Gupta (1995) demonstrated the use of 2-Amino-4-chloro-3-methylbenzenethiol, a compound closely related to 2,5-Dichloro-4-methylbenzenethiol, in synthesizing disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines. This research underscores the compound's utility in generating novel heterocycles, which could have implications for developing new catalytic processes or pharmaceuticals (Rathore & Gupta, 1995).
Environmental and Corrosion Studies
Verma, Quraishi, and Singh (2015) investigated the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, highlighting the potential application of similar compounds like 2,5-Dichloro-4-methylbenzenethiol in protecting materials from corrosion. This study suggests that derivatives of 2,5-Dichloro-4-methylbenzenethiol could serve as effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
The safety data sheet (SDS) for 2,5-Dichloro-4-methylbenzenethiol includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that aromatic compounds often undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
A related compound, 2,5-dichloro-1,4-benzenediol, has been shown to affect the wnt signaling pathway, cell adhesion molecules, and actin cytoskeleton regulation in zebrafish embryos . It also impacts metabolic pathways such as purine metabolism, aminoacyl-tRNA biosynthesis, and arginine and proline metabolism .
Result of Action
Related compounds have been shown to cause significant developmental malformations in zebrafish, including inflation failure of the gas bladder, cardiac malformations, and curved spines .
properties
IUPAC Name |
2,5-dichloro-4-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBBWAVLSXPJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methylbenzenethiol | |
CAS RN |
1033774-69-4 |
Source
|
Record name | 2,5-dichloro-4-methylbenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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